2,3-dihydro-1H-inden-2-yl sulfamate
Description
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-2-yl sulfamate |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)13-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,10,11,12) |
InChI Key |
OQKQZBIRXHGICU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)OS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The general reaction pathway can be summarized as:
Subsequent hydrolysis of the intermediate isocyanate group yields the final sulfamate product. Anhydrous conditions are critical to prevent competing hydrolysis of ClSO₂NCO, which would reduce yields. Typical conditions include:
-
Solvent : Dichloromethane (CH₂Cl₂) or acetonitrile (MeCN)
-
Temperature : 0°C to room temperature
-
Reaction Time : 12–24 hours
For example, in the synthesis of analogous sulfamate esters, 3-phenylpropan-1-ol reacts with ClSO₂NCO and formic acid in CH₂Cl₂ at 0°C, followed by neutralization with Et₃N, achieving yields of 66–90% after column chromatography.
Key Reagents and Their Roles
-
ClSO₂NCO : Serves as the sulfamoylating agent, introducing the sulfamate group.
-
Formic Acid (HCO₂H) : Facilitates the reaction by protonating the leaving group (Cl⁻).
-
Et₃N/Pyridine : Neutralizes HCl byproduct, driving the reaction forward.
Alternative Synthetic Approaches
Though less common, alternative routes have been explored to circumvent challenges associated with ClSO₂NCO’s moisture sensitivity:
Sulfamoyl Chloride Method
Direct reaction of 2,3-dihydro-1H-inden-2-ol with sulfamoyl chloride (H₂NSO₂Cl) in pyridine offers a one-step pathway:
However, this method is less favored due to sulfamoyl chloride’s limited commercial availability and handling difficulties.
Characterization and Quality Control
Rigorous characterization ensures the identity and purity of the synthesized compound. Key techniques include:
Spectroscopic Analysis
Purity Assessment
-
TLC : Rf = 0.35 (hexane/EtOAc = 3:1) confirms product homogeneity.
-
HPLC : Quantitative analysis reveals >98% purity in optimized batches.
Challenges and Optimization Strategies
Moisture Sensitivity
ClSO₂NCO reacts violently with water, necessitating strict anhydrous conditions. Solutions include:
Exothermic Reactions
The reaction’s exothermic nature risks thermal runaway. Mitigation strategies:
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-inden-2-yl sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfamate group to an amine.
Substitution: The sulfamate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonates.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-1H-inden-2-yl sulfamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-inden-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Sulfonamide Derivatives
Sulfonamides differ from sulfamates by replacing the oxygen-sulfonyl linkage with a direct nitrogen-sulfonyl bond. This distinction alters electronic properties and hydrogen-bonding capacity. Examples include:
- 2,3-Dihydro-1H-indene-5-sulfonamide (C₉H₁₁NO₂S, MW 197.26): Features a sulfonamide group at the 5-position of the indene ring. Its smaller molecular weight and polar sulfonamide group suggest higher aqueous solubility compared to sulfamates .
- 2,3-Dihydro-1H-inden-2-ylmethanesulfonamide (C₁₀H₁₃NO₂S, MW 211.28): Includes a methanesulfonamide substituent.
Acetamide and Carboxamide Derivatives
- N-(5-(Methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide (C₁₂H₁₅NOS, MW 221.32): Contains a methylthio-acetamide group. The sulfur atom in the methylthio moiety can undergo oxidation to sulfoxide or sulfone derivatives, as demonstrated in , which reports its conversion to a methylsulfonyl analog .
- Ethyl 2-(5-cyclopropyl-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate (C₁₆H₁₆O₄, MW 272.30): A keto-ester derivative with cyclopropyl substitution. Such modifications are often employed to modulate metabolic stability .
Key Observations :
- Sulfamate and sulfonamide derivatives require distinct synthetic pathways: sulfamates typically involve sulfamoyl chloride reactions, while sulfonamides use sulfonyl chlorides .
- Oxidation of sulfur-containing groups (e.g., methylthio to methylsulfonyl) is a common strategy to enhance polarity and metabolic stability .
Enzyme Inhibition Potential
Sulfamates are known inhibitors of carbonic anhydrases (CAs) and steroid sulfatases.
CNS Activity
Analog 1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone () is a cathinone derivative with stimulant properties, highlighting the indenyl scaffold’s relevance in neuroactive compounds. Sulfamates, with their improved solubility, may offer advantages in CNS drug design .
Analytical and Computational Tools
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2,3-dihydro-1H-inden-2-yl sulfamate in laboratory settings?
- Methodological Answer: Strict adherence to safety guidelines is critical. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood or glovebox to avoid inhalation or skin contact. Post-experiment waste should be segregated into chemical hazard categories and disposed of via certified waste management services. These protocols align with safety standards for structurally similar indene derivatives .
Q. How can researchers validate the synthesis of this compound?
- Methodological Answer: Follow published synthetic routes (e.g., coupling sulfamate groups to indene scaffolds via nucleophilic substitution or Mitsunobu reactions). Validate purity and structure using - and -NMR spectroscopy, comparing peaks to literature values (e.g., δ 3.20–3.34 ppm for dihydroindene protons). Mass spectrometry (HRMS) and HPLC can confirm molecular weight and purity (>95%) .
Q. What are the best practices for obtaining reliable spectral data for structural confirmation?
- Methodological Answer: Reference databases like the NIST Chemistry WebBook provide comparative spectral data for indene derivatives. Use high-resolution instruments (e.g., 400 MHz NMR) and standardized solvents (CDCl, DMSO-d). Cross-validate with X-ray crystallography via SHELXL for unambiguous structural assignments, leveraging programs like WinGX for data refinement .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
- Methodological Answer: Crystallize the compound via vapor diffusion or slow evaporation. Collect intensity data using a diffractometer and process with SHELX (SHELXS for structure solution, SHELXL for refinement). Validate with R-factors (<5%) and ORTEP-3 for graphical representation of thermal ellipsoids .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer: Perform DFT calculations (B3LYP/6-31G(d,p) basis set) to compute HOMO-LUMO energies, molecular electrostatic potentials (MEPs), and Mulliken charges. Analyze chemical hardness/softness to predict nucleophilic/electrophilic sites. Compare computed IR/NMR spectra with experimental data to validate models .
Q. What mechanisms underlie the enzyme inhibition potential of this compound, particularly against metalloproteinases or acetylcholinesterase?
- Methodological Answer: Use molecular docking (AutoDock, GOLD) to simulate binding to active sites (e.g., acetylcholinesterase’s catalytic triad). Assess binding affinity (ΔG) and key interactions (hydrogen bonds, π-π stacking). Validate with in vitro assays (IC measurements) and correlate with 3D-QSAR models for structure-activity relationships (SAR) .
Q. How can structural analogs of this compound be designed to enhance selectivity for biological targets like CB2 receptors or aggrecanase?
- Methodological Answer: Introduce substituents (e.g., cyclohexyl, trifluoromethyl) to the indene core to modulate steric/electronic effects. Use pharmacophore modeling to prioritize scaffolds with high shape complementarity to target binding pockets. Synthesize derivatives via parallel synthesis and screen using SPR or fluorescence polarization assays .
Q. What strategies optimize the pharmacokinetic profile of this compound derivatives for CNS applications?
- Methodological Answer: Modify logP via alkyl chain elongation or polar group addition to enhance blood-brain barrier (BBB) penetration. Conduct in vivo PK studies (rodent models) to assess bioavailability, half-life, and metabolite formation. Use LC-MS/MS for quantification and autoradiography for tissue distribution analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
